molecular formula C13H10BrNO3 B7939778 Methyl 4-((3-bromopyridin-2-yl)oxy)benzoate

Methyl 4-((3-bromopyridin-2-yl)oxy)benzoate

Cat. No.: B7939778
M. Wt: 308.13 g/mol
InChI Key: YMOQFLYYHXJPDP-UHFFFAOYSA-N
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Description

Methyl 4-((3-bromopyridin-2-yl)oxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromopyridinyl group attached to a benzoate moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((3-bromopyridin-2-yl)oxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid methyl ester with 3-bromopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((3-bromopyridin-2-yl)oxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce carboxylic acid derivatives .

Scientific Research Applications

Methyl 4-((3-bromopyridin-2-yl)oxy)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-((3-bromopyridin-2-yl)oxy)benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromopyridinyl group can enhance binding affinity and specificity towards certain biological targets, thereby modulating their activity.

Comparison with Similar Compounds

  • Methyl 4-((3-chloropyridin-2-yl)oxy)benzoate
  • Methyl 4-((3-fluoropyridin-2-yl)oxy)benzoate
  • Methyl 4-((3-iodopyridin-2-yl)oxy)benzoate

Comparison: Methyl 4-((3-bromopyridin-2-yl)oxy)benzoate is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in various chemical reactions .

Properties

IUPAC Name

methyl 4-(3-bromopyridin-2-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c1-17-13(16)9-4-6-10(7-5-9)18-12-11(14)3-2-8-15-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOQFLYYHXJPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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